2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide
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Overview
Description
“2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides . These are obtained via condensation of 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid (Boc-furylalanine) with amines, followed by hydrolysis of the resultant N-substituted Boc-furylalanine acid amides in the presence of HCl/dioxane .Molecular Structure Analysis
The molecular structure of similar compounds includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a chloroacetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid physical state, a melting point of approximately 143.64° C, a boiling point of approximately 368.3° C at 760 mmHg, a density of approximately 1.3 g/cm^3, and a refractive index of n 20D 1.59 .Properties
IUPAC Name |
2-chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-8(13)11(15)14-10(12(2,3)4)9-6-5-7-16-9/h5-8,10H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFSKXRGMAUZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CO1)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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